molecular formula C18H19ClN4O2 B2758350 N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260905-93-8

N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2758350
CAS No.: 1260905-93-8
M. Wt: 358.83
InChI Key: FYDZTJFDNIZRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic small molecule characterized by a pyrrole-oxadiazole-acetamide scaffold. The core structure comprises a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group, linked to a pyrrole moiety, and an acetamide side chain with an N-butyl substituent. This compound shares structural motifs with several pharmacologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the N-butyl group may enhance lipophilicity compared to aromatic substituents in analogues .

Properties

IUPAC Name

N-butyl-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-2-3-9-20-16(24)12-23-10-5-8-15(23)18-21-17(22-25-18)13-6-4-7-14(19)11-13/h4-8,10-11H,2-3,9,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDZTJFDNIZRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 3-(3-chlorophenyl)-1,2,4-oxadiazole can be prepared by reacting 3-chlorobenzohydrazide with a suitable carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

  • Synthesis of the Pyrrole Ring: : The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. In this case, the oxadiazole derivative can be reacted with a suitable 1,4-dicarbonyl compound and an amine to form the pyrrole ring.

  • Formation of the Final Compound: : The final step involves the acylation of the pyrrole nitrogen with N-butyl acetamide. This can be achieved using acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones under strong oxidizing conditions.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to corresponding amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacology and medicinal chemistry. Key areas of application include:

Antimicrobial Activity

Research indicates that N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The structure-activity relationship (SAR) analysis indicates that the presence of the chlorophenyl group enhances its antibacterial efficacy .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies have demonstrated that derivatives of oxadiazole compounds exhibit cytotoxic effects on cancer cell lines. For instance, certain analogs have shown promising results against breast cancer and other malignancies, indicating that modifications to the oxadiazole ring could enhance activity .

Neuropharmacological Effects

Preliminary research suggests potential neuropharmacological effects, including anticonvulsant activity. Compounds with similar structures have been reported to protect against seizures in animal models, highlighting the need for further exploration of this compound's effects on neurological disorders .

Case Study 1: Antimicrobial Efficacy

In a study published by Liaras et al., various derivatives of oxadiazole were synthesized and tested against common bacterial strains. The results indicated that compounds containing the chlorophenyl substitution exhibited significantly higher antibacterial activity compared to their non-substituted counterparts .

Case Study 2: Antitumor Activity

A recent investigation into the cytotoxic properties of oxadiazole derivatives revealed that certain modifications led to enhanced activity against breast cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil . This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole ring may also contribute to binding interactions with biological macromolecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide ()

  • Molecular Formula : C₂₀H₁₃Cl₂FN₄O₂
  • Molecular Weight : 431.248 g/mol
  • Key Features: Substitution with a 4-chloro-2-fluorophenyl group on the acetamide nitrogen introduces strong electron-withdrawing effects and increased aromatic surface area.

N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (Target Compound)

  • Inferred Molecular Formula : C₁₉H₂₀ClN₅O₂ (estimated by replacing the 4-chloro-2-fluorophenyl group in with N-butyl).
  • Inferred Molecular Weight : ~323.35 g/mol (calculated by subtracting 164.9 g/mol [C₆H₃Cl₂F] and adding 57 g/mol [C₄H₉]).

Functional Group Variations in the Core Structure

2-{2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetonitrile ()

  • Molecular Formula : C₁₅H₁₀ClN₅O
  • Molecular Weight : 335.73 g/mol
  • Key Properties: logP: 2.8 (indicative of moderate lipophilicity). Hydrogen Bonding: 0 donors, 4 acceptors. Rotatable Bonds: 3.

2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA, )

  • Key Features: Incorporates a thieno-pyridine ring and a thioether linkage, introducing sulfur-based interactions and increased molecular complexity.

Physicochemical and Computational Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Rotatable Bonds
N-(4-Chloro-2-fluorophenyl)-...acetamide C₂₀H₁₃Cl₂FN₄O₂ 431.25 ~3.8* 1 6 5
N-butyl-2-{2-[3-(3-chlorophenyl)-...acetamide (Target, inferred) C₁₉H₂₀ClN₅O₂ ~323.35 ~3.2* 1 5 6
2-{2-[3-(3-Chlorophenyl)-...acetonitrile C₁₅H₁₀ClN₅O 335.73 2.8 0 4 3
CPA () C₂₅H₂₂ClN₅O₂S 500.00† ~4.1* 2 7 8

*Estimated using fragment-based methods (e.g., XlogP3).
†Approximate value based on structural similarity.

Implications of Structural Differences

  • Lipophilicity : The N-butyl group in the target compound likely improves blood-brain barrier penetration compared to the polar N-(4-chloro-2-fluorophenyl) group in ’s analogue .
  • Hydrogen Bonding: The acetamide NH in the target compound provides a hydrogen-bond donor absent in the acetonitrile derivative (), enhancing interactions with serine proteases or kinases .
  • Synthetic Accessibility : The aliphatic N-butyl substituent simplifies synthesis compared to multi-halogenated aryl groups, as seen in and .

Biological Activity

N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, known for their diverse biological activities. The structure includes a butyl group, a pyrrole moiety, and a chlorophenyl-substituted oxadiazole ring. Its molecular formula is C18H19ClN4O2C_{18}H_{19}ClN_{4}O_{2} with a CAS number of 1260905-93-8.

This compound exerts its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular functions. For instance, it has shown potential in inhibiting bacterial enzymes involved in cell wall synthesis, which is vital for antimicrobial activity .
  • Receptor Binding : It can interact with various receptors or proteins within biological systems, altering their activity and leading to physiological effects. This mechanism is critical in its anticancer properties .

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various pathogens:

Pathogen Type Activity Reference
Gram-positive bacteriaModerate inhibition (MIC 31.25 µg/mL)
Gram-negative bacteriaVariable efficacy; structure-dependent

Anticancer Activity

The compound has shown promise in cancer research. Studies have reported that oxadiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest:

Cell Line IC50 (µg/mL) Mechanism
A-431 (epidermoid carcinoma)< 10Induction of apoptosis and inhibition of Bcl-2 protein
Jurkat (T-cell leukemia)< 10Cell cycle arrest and apoptosis

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Synthesis and Antimicrobial Testing : A study synthesized this compound alongside other oxadiazole derivatives. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : In a drug library screening study, the compound was identified as a novel anticancer agent with notable activity against multicellular spheroids, indicating its potential effectiveness in solid tumors .
  • Structure Activity Relationship (SAR) : Research on related oxadiazole compounds revealed that modifications to the chlorophenyl group significantly influenced biological activity, highlighting the importance of structural features in drug design .

Q & A

Q. What are the key steps in synthesizing N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with 3-chlorophenyl-substituted carboxylic acid derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Step 2: Introduction of the pyrrole moiety through nucleophilic substitution or palladium-catalyzed coupling reactions .
  • Step 3: Acetamide functionalization via alkylation or acylation of the pyrrole nitrogen, using N-butyl bromoacetate in the presence of a base (e.g., K₂CO₃ in DMF) . Critical parameters include temperature control (±2°C), anhydrous solvents, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the integration of the butyl chain, pyrrole protons, and oxadiazole-linked aromatic protons. For example, the oxadiazole C-5 proton appears as a singlet near δ 8.5 ppm .
  • Mass Spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 414.1325) and fragmentation patterns .
  • IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide) .

Q. What biological activities are hypothesized for this compound?

Based on structural analogs (e.g., oxadiazole-pyrrole hybrids), potential activities include:

  • Antimicrobial: Inhibition of bacterial DNA gyrase or fungal ergosterol biosynthesis .
  • Anticancer: Induction of apoptosis via caspase-3 activation, observed in analogues with EC₅₀ values of 2–10 μM in MCF-7 cells . Initial screening should prioritize in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Variable Substituents: Modify the 3-chlorophenyl group (e.g., replace Cl with Br or CF₃) to assess electronic effects on target binding .
  • Chain Length Variation: Replace the N-butyl group with shorter (ethyl) or branched (isobutyl) chains to evaluate lipophilicity impacts on membrane permeability .
  • Bioisosteric Replacement: Substitute the oxadiazole ring with 1,3,4-thiadiazole to test metabolic stability . Use parallel synthesis and high-throughput screening to rapidly generate and test derivatives .

Q. How to resolve contradictions in biological data across studies?

Discrepancies may arise from:

  • Purity Issues: Ensure >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) before assays .
  • Assay Variability: Standardize protocols (e.g., fixed incubation time, cell passage number) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Solvent Effects: Compare DMSO vs. saline solubility to rule out solvent interference in in vivo models .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular Docking: Use AutoDock Vina to model interactions with enzymes like COX-2 or EGFR. The oxadiazole ring often forms π-π stacking with Phe residues .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and binding affinity .
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

Q. What strategies improve compound stability during storage?

  • Thermal Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Light Sensitivity: Store in amber vials under nitrogen; assess photodegradation via UV-Vis spectroscopy .
  • Lyophilization: For long-term storage, lyophilize in 5% trehalose to prevent hydrolysis of the acetamide group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.